molecular formula C22H19N3O3 B3523263 N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B3523263
M. Wt: 373.4 g/mol
InChI Key: ZZBSKDDKJAMRBH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a benzamide group, and a pyrrolidine-2,5-dione moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13-11-14(2)23-21-17(13)7-4-8-18(21)24-22(28)15-5-3-6-16(12-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBSKDDKJAMRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethyl Groups: The 2,4-dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the reaction of the benzamide derivative with succinic anhydride to introduce the pyrrolidine-2,5-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted benzamide derivatives.

Scientific Research Applications

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to emit fluorescence.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzoate
  • N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzylamine

Uniqueness

N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to the presence of both the quinoline ring and the pyrrolidine-2,5-dione moiety, which confer unique chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Reactant of Route 2
N-(2,4-dimethylquinolin-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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